3-(4-(2-(azepan-1-yl)-2-oxoethyl)phenyl)-1-benzylquinazoline-2,4(1H,3H)-dione
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Overview
Description
3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]PHENYL}-1-BENZYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]PHENYL}-1-BENZYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. The starting materials often include benzylamine, azepane, and various substituted phenyl compounds. The key steps in the synthesis may involve:
Condensation Reactions: Initial condensation of benzylamine with a suitable aldehyde or ketone to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazoline core structure.
Substitution Reactions: Introduction of the azepane moiety through nucleophilic substitution reactions.
Oxidation/Reduction: Final steps may involve oxidation or reduction to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]PHENYL}-1-BENZYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the phenyl or quinazoline rings.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]PHENYL}-1-BENZYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]PHENYL}-1-BENZYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Modulation: Interacting with receptors to modulate their signaling pathways.
Binding: Forming complexes with proteins to alter their function or stability.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives with similar core structures but different substituents.
Azepane Derivatives: Compounds containing the azepane ring with varying functional groups.
Benzyl Derivatives: Molecules with benzyl groups attached to different core structures.
Uniqueness
3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]PHENYL}-1-BENZYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific combination of the quinazoline core, azepane ring, and benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C29H29N3O3 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
3-[4-[2-(azepan-1-yl)-2-oxoethyl]phenyl]-1-benzylquinazoline-2,4-dione |
InChI |
InChI=1S/C29H29N3O3/c33-27(30-18-8-1-2-9-19-30)20-22-14-16-24(17-15-22)32-28(34)25-12-6-7-13-26(25)31(29(32)35)21-23-10-4-3-5-11-23/h3-7,10-17H,1-2,8-9,18-21H2 |
InChI Key |
MKZCNJVZVJFGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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